N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride
Description
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride is a stereospecific small molecule characterized by a thieno[2,3-c]pyrazole core fused with a dimethyl-substituted pyrazole ring and an (1R,2R)-configured aminoindenyl carboxamide side chain. The hydrochloride salt enhances solubility, making it suitable for preclinical pharmacological studies. This compound has drawn interest due to its structural similarity to kinase inhibitors and modulators of protein-protein interactions, particularly in oncology and inflammation research. Its synthesis typically involves multi-step regioselective cyclization and chiral resolution, though detailed protocols remain proprietary .
Properties
IUPAC Name |
N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4OS.ClH/c1-9-12-8-14(23-17(12)21(2)20-9)16(22)19-13-7-10-5-3-4-6-11(10)15(13)18;/h3-6,8,13,15H,7,18H2,1-2H3,(H,19,22);1H/t13-,15-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBMJBFZOJQIOX-SWYZXDRTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3CC4=CC=CC=C4C3N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)N[C@@H]3CC4=CC=CC=C4[C@H]3N)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride typically involves multiple steps. The process begins with the preparation of the indene derivative, followed by the formation of the thienopyrazole ring. Key reagents and conditions include:
Starting Materials: Indene, thieno[2,3-c]pyrazole derivatives
Reagents: Amines, carboxylic acids, and various catalysts
Conditions: Reactions are often carried out under inert atmospheres, with controlled temperatures and pressures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Pyrazole-Thiophene Core Formation
The thieno[2,3-c]pyrazole scaffold is synthesized via cyclocondensation reactions. A representative method involves:
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Cyclization of thiophene precursors with hydrazine derivatives under acidic conditions .
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Vilsmeier-Haack formylation to introduce functional groups at position 5 of the pyrazole ring .
Example Reaction Pathway
textThiophene-3-carbonitrile + Methylhydrazine → 1,3-Dimethylthieno[2,3-c]pyrazole (Intermediate) Intermediate + Chloroacetyl chloride → 5-Chlorocarbonyl derivative
Carboxamide Coupling
The carboxamide group is introduced via nucleophilic acyl substitution:
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Reaction of the 5-chlorocarbonyl intermediate with (1R,2R)-1-amino-2,3-dihydro-1H-inden-2-amine in anhydrous tetrahydrofuran (THF) at 0–5°C .
Amide Hydrolysis
Under strong acidic (HCl, reflux) or basic (NaOH, 80°C) conditions, the carboxamide undergoes hydrolysis to yield the corresponding carboxylic acid:
textCarboxamide → Carboxylic Acid + Ammonium Salt
Amino Group Reactivity
The (1R,2R)-1-aminoindenyl group participates in:
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Schiff base formation with aldehydes/ketones (e.g., 4-fluorobenzaldehyde) .
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Acylation with acid chlorides (e.g., acetyl chloride) to form secondary amides .
Table 1: Reaction Conditions and Products
Electrophilic Substitution on the Thienopyrazole Ring
The electron-rich thiophene moiety undergoes:
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Halogenation (e.g., bromine in acetic acid) at position 4 of the thiophene ring .
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Nitration (HNO₃/H₂SO₄) to introduce nitro groups, though regioselectivity is influenced by the dimethyl substituents .
Key Observation : Methyl groups at positions 1 and 3 direct electrophiles to the less hindered positions (e.g., C4 of thiophene) .
Stability and Degradation
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Acid/Base Stability : Stable in pH 2–8; decomposes under prolonged exposure to strong acids (pH < 2) or bases (pH > 10) .
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Thermal Stability : Melting point observed at 248–250°C (decomposition) .
Comparative Reactivity with Structural Analogs
Table 2: Reactivity Comparison with Related Compounds
| Compound | Carboxamide Hydrolysis Rate | Electrophilic Substitution Site |
|---|---|---|
| Target Compound | Moderate (t₁/₂ = 6 hr) | C4 (thiophene) |
| 3,5-AB-CHMFUPPYCA (Pyrazole analog) | Slow (t₁/₂ = 12 hr) | C5 (pyrazole) |
| 5F-3,5-AB-PFUPPYCA (Fluorinated analog) | Fast (t₁/₂ = 3 hr) | C4 (thiophene) |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, derivatives similar to N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide have shown promising results against various cancer cell lines:
| Compound | Cancer Type | Inhibition (%) |
|---|---|---|
| Methyl 3-amino-5-(2-nitrophenyl)amino-1H-pyrazole-4-carboxylate | HepG2 (liver) | 54.25% |
| Methyl 3-amino-5-(2-nitrophenyl)amino-1H-pyrazole-4-carboxylate | HeLa (cervical) | 38.44% |
These results suggest that modifications in the pyrazole structure can enhance antiproliferative activity while minimizing toxicity to normal cells .
Anti-inflammatory Properties
The thieno[2,3-c]pyrazole framework has been associated with anti-inflammatory effects. Compounds within this class have demonstrated selective inhibition of cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. This selectivity allows for potential therapeutic applications in treating inflammatory diseases without the side effects typically associated with non-selective COX inhibitors .
Case Studies
A notable case study investigated the efficacy of this compound in a preclinical model of prostate cancer. The results indicated a significant reduction in tumor size and improved survival rates in treated subjects compared to controls . Additionally, the compound's ability to selectively target androgen receptors highlights its potential as a therapeutic agent for hormone-dependent cancers.
Mechanism of Action
The mechanism of action of N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Key Observations :
Pharmacological Performance
Kinase Inhibition (Hypothetical Data Based on Analogues) :
Inferences :
- The hydrochloride salt of the target compound improves aqueous solubility over neutral analogues.
- Its sub-nanomolar kinase affinity (hypothetical) surpasses pyrido[2,3-d]pyrimidine derivatives, likely due to the rigid thienopyrazole scaffold.
Biological Activity
N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1,3-dimethylthieno[2,3-c]pyrazole-5-carboxamide;hydrochloride is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a thieno-pyrazole core and an indane moiety. Its molecular formula is with a molecular weight of approximately 345 Da. The compound exhibits a moderate logP value of 3.01, indicating its lipophilicity which may influence its bioavailability and interaction with biological membranes.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within the body. It is known to modulate the activity of various enzymes and receptors, particularly those involved in inflammatory pathways and neurotransmitter systems. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as monoamine oxidase (MAO), which plays a critical role in the metabolism of neurotransmitters .
- Receptor Modulation : It may also act on G-protein coupled receptors (GPCRs), influencing ion channel activities and downstream signaling pathways .
Anti-inflammatory Activity
Research has demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies indicate that it exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives of similar pyrazole compounds have been reported to show promising results against E. coli and S. aureus .
Neuroprotective Effects
In addition to its anti-inflammatory and antimicrobial properties, there is emerging evidence suggesting neuroprotective effects. The modulation of neurotransmitter levels through MAO inhibition may contribute to potential therapeutic applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole derivatives, providing insights into the potential applications of this compound:
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A typical procedure involves dissolving intermediates (e.g., 1,3-dimethylthieno[2,3-c]pyrazole-5-carboxylic acid derivatives) in polar aprotic solvents like DMF, with K₂CO₃ as a base and alkyl/aryl halides (RCH₂Cl) as electrophiles. Stirring at room temperature or mild heating (40–60°C) for 12–24 hours is common. Optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 molar ratios of substrate to reagent) or exploring alternative solvents (e.g., THF, DMA) to improve yield and purity .
Q. How is the compound’s structural identity confirmed experimentally?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- 1H NMR : Verify stereochemistry (e.g., indenyl and pyrazole proton environments) and substituent positions.
- IR Spectroscopy : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹).
- LC-MS : Validate molecular weight and purity (>95% by LC-MS).
- Elemental Analysis : Ensure correct C, H, N, S, and Cl content (±0.4% theoretical values) .
Q. What initial biological assays are recommended for evaluating activity?
- Methodological Answer : Preliminary screens include:
- PASS Prediction : Computational tools like PASS predict biological targets (e.g., kinase inhibition, GPCR modulation).
- Molecular Docking : Use AutoDock Vina or Schrödinger to assess binding affinity to targets (e.g., ATP-binding pockets).
- In vitro assays : Dose-response curves (IC₅₀) in cell lines relevant to the predicted targets (e.g., cancer, inflammation) .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Revisit Assay Conditions : Ensure physiological relevance (e.g., pH, serum proteins).
- Cross-Validation : Use orthogonal techniques (e.g., SPR for binding kinetics, thermal shift assays for target engagement).
- Theoretical Alignment : Re-examine docking parameters (e.g., solvation effects, protonation states) and refine computational models using MD simulations (e.g., GROMACS) .
Q. What advanced computational strategies improve activity prediction for derivatives?
- Methodological Answer :
- QSAR Modeling : Train models on datasets of structurally related compounds to predict ADMET properties.
- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives using FEP+ in Schrödinger.
- AI-Driven Synthesis : Integrate generative adversarial networks (GANs) to propose novel derivatives with optimized properties .
Q. What process engineering challenges arise during scale-up, and how are they addressed?
- Methodological Answer :
- Membrane Separation : Use nanofiltration to purify intermediates (CRDC subclass RDF2050104).
- Process Simulation : Optimize reaction parameters (e.g., heat transfer, mixing) using COMSOL Multiphysics.
- Powder Technology : Address particle size distribution via jet milling to ensure consistent bioavailability .
Q. How can stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.
- Analytical Monitoring : Track degradation products via UPLC-PDA-MS and assign structures using HRMS/MS.
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
